molecular formula C14H16N6O3S B2964029 3-methoxy-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide CAS No. 2034344-94-8

3-methoxy-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide

Cat. No.: B2964029
CAS No.: 2034344-94-8
M. Wt: 348.38
InChI Key: GIEHEQHKFWGCDF-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide is a complex synthetic compound of significant interest in early-stage pharmacological research, particularly in the field of kinase inhibition. Its molecular architecture incorporates multiple privileged heterocyclic scaffolds, including a 1,2,4-oxadiazole and a 1,2,3-triazole, which are known to confer favorable binding properties and are frequently employed in the design of bioactive molecules [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7572450/]. The 1,2,3-triazole moiety often serves as a robust bioisostere for amide bonds, potentially enhancing metabolic stability, while the 1,2,4-oxadiazole ring is a common pharmacophore in ligands for various enzymes. This specific structural combination suggests its primary research value lies in its potential as a protein kinase inhibitor. Kinases are critical signaling proteins, and their dysregulation is a hallmark of numerous diseases, notably cancers and inflammatory disorders; thus, novel inhibitor scaffolds are highly sought after [https://www.nature.com/articles/s41573-021-00252-y]. Researchers are investigating this compound as a putative chemotype for targeting specific kinase families to elucidate signaling pathways and explore new therapeutic hypotheses. Its mechanism of action is hypothesized to involve competitive binding at the ATP-binding pocket of target kinases, thereby preventing phosphorylation and downstream signal transduction. The presence of the thiophene and methoxypropanamide groups may contribute to optimizing lipophilicity and solubility, fine-tuning its physicochemical profile for cellular activity. This compound is a vital tool for chemical biologists and medicinal chemists engaged in probe development, target validation, and structure-activity relationship (SAR) studies aimed at discovering new classes of kinase-directed agents.

Properties

IUPAC Name

3-methoxy-N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O3S/c1-22-6-2-12(21)15-4-5-20-8-11(17-19-20)14-16-13(18-23-14)10-3-7-24-9-10/h3,7-9H,2,4-6H2,1H3,(H,15,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEHEQHKFWGCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)NCCN1C=C(N=N1)C2=NC(=NO2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide can be accomplished through a multi-step synthetic process. Typically, this involves the sequential construction of the thiophene, oxadiazole, and triazole rings, followed by the appropriate functionalization to introduce the methoxy and propanamide groups. Key steps might involve palladium-catalyzed coupling reactions, cycloaddition reactions, and amide formation under carefully controlled conditions.

Industrial Production Methods: Scaling up the production of such a compound for industrial applications would necessitate optimization of each synthetic step to maximize yield and purity while minimizing by-products. Techniques such as flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reducing agents such as lithium aluminium hydride.

  • Substitution reactions might involve reagents like halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed: Products of these reactions would depend on the specific functional group targeted. For instance, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the thiophene or triazole rings.

Scientific Research Applications

The compound’s structural diversity opens up its application in several research domains:

  • Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: Potentially as a probe in biological assays due to its multiple reactive sites.

  • Medicine: It could serve as a lead compound in drug discovery, particularly in targeting specific enzymes or receptors.

  • Industry: Applications might include its use in materials science for developing new polymers or other advanced materials.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, inhibiting or activating specific pathways. Its multiple heterocyclic rings could allow it to bind to various biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Table 1: Structural Features of Analogs

Compound Name Oxadiazole Substituent Triazole Linkage Amide Type Key Modifications Reference
Target Compound Thiophen-3-yl Ethyl spacer Propanamide Methoxy group at C3
2-methoxy-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide Pyridin-2-yl Ethyl spacer Benzamide Pyridine N vs. thiophene S
3-(1H-indol-3-yl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide Methyl Ethyl spacer Propanamide Indole substituent, methyl-oxadiazole
N-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide Propanamide Tetrazole core, dual methoxy/ethoxy
3-amino-N-{2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide hydrochloride Isopropyl Ethyl spacer Propanamide Amino group, isopropyl-oxadiazole

Key Observations :

  • Amide Variations : Benzamide derivatives () exhibit reduced flexibility compared to propanamide analogs.
  • Substituent Effects : Methoxy groups enhance solubility, while halogenated or bulky substituents (e.g., isopropyl in ) may influence steric interactions .

Physicochemical Properties

Table 2: Calculated Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) LogP* Hydrogen Bond Donors/Acceptors
Target Compound C₁₅H₁₇N₇O₃S 367.41 1.8 3 Donors, 6 Acceptors
Pyridine Analog () C₁₉H₁₈N₈O₃ 406.39 2.1 2 Donors, 8 Acceptors
Indole Derivative () C₁₈H₁₉N₇O₂ 365.40 2.3 3 Donors, 6 Acceptors
Tetrazole-Propanamide () C₂₀H₂₂N₆O₄ 410.43 1.5 3 Donors, 7 Acceptors

*LogP values estimated using fragment-based methods.
Insights :

  • The target compound’s thiophene moiety contributes to moderate lipophilicity (LogP ~1.8), balancing membrane permeability and aqueous solubility.
  • Pyridine and indole analogs show higher LogP due to aromatic nitrogen or planar indole systems .

Example Pathway for Target Compound :

  • Step 1: Synthesis of 3-(thiophen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid.
  • Step 2: Conversion to propargyl amide for CuAAC with azide-functionalized ethyl spacer.
  • Step 3: Methoxy-propanamide coupling via carbodiimide chemistry .

Biological Activity

3-methoxy-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide is a complex organic compound that incorporates multiple heterocyclic moieties known for their diverse biological activities. This compound is particularly notable for its potential in medicinal chemistry, with implications for anticancer and antimicrobial applications.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C13H17N5O3S
  • Molecular Weight : 295.36 g/mol
  • Key Functional Groups : Methoxy group, thiophene ring, oxadiazole, and triazole.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing oxadiazole and triazole moieties. These compounds often exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • In vitro Studies : A related compound demonstrated an IC50 value of 4.37 μM against HepG-2 cell lines and 8.03 μM against A549 cell lines, indicating potent anticancer activity .
CompoundCell LineIC50 (μM)
3-methoxy-N-(...)HepG-24.37
3-methoxy-N-(...)A5498.03

Antimicrobial Activity

Compounds with thiophene and oxadiazole rings have been reported to possess broad-spectrum antimicrobial activities. The biological evaluation of synthesized derivatives has shown promising results against various pathogens:

  • Antibacterial and Antifungal Activities : Compounds similar to our target have been evaluated against Gram-positive and Gram-negative bacteria as well as fungal strains with varying degrees of effectiveness .
Activity TypeTarget OrganismResult
AntibacterialStaphylococcus aureusEffective
AntifungalCandida albicansModerate activity

The biological activity of 3-methoxy-N-(...) can be attributed to its ability to interact with specific biological targets involved in cancer progression and microbial resistance. The mechanisms include:

  • Inhibition of DNA/RNA Synthesis : Compounds with oxadiazole and triazole structures have been shown to inhibit nucleic acid synthesis, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : The heteroatoms in the thiophene and oxadiazole rings can interact with enzymes critical for microbial survival and proliferation.

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds:

  • Study on Triazolo-Oxadiazoles : A series of derivatives were synthesized and tested for their anticancer properties, showing that modifications in the substituents significantly influenced their potency against cancer cell lines .

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